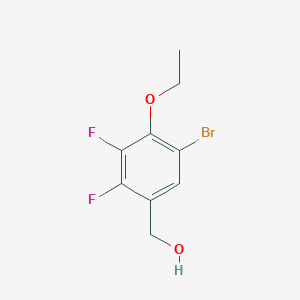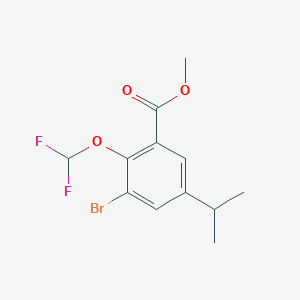
Methyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(benzyloxy)benzoate” is a type of organic compound that belongs to the ester family . It contains a benzyloxy group (a benzene ring attached to an oxygen atom, which is in turn attached to a methyl group) and a benzoate group (a benzene ring attached to a carboxylate group). This type of compound is often used in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a phenol with a benzyl chloride in the presence of a base such as potassium carbonate . The reaction typically takes place in a polar aprotic solvent like DMF .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and ESR . These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
Similar compounds can participate in various chemical reactions. For example, boronic esters, which are structurally similar to the compound you mentioned, can undergo Suzuki-Miyaura coupling, a widely-used reaction in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, similar compounds are often solid at room temperature . They may also be soluble in organic solvents but insoluble in water .Mécanisme D'action
Propriétés
IUPAC Name |
methyl 5-bromo-2,3-difluoro-4-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF2O3/c1-20-15(19)10-7-11(16)14(13(18)12(10)17)21-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKATAYVBWKAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



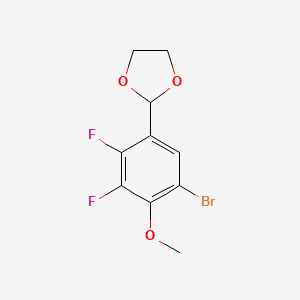
![3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B6293074.png)
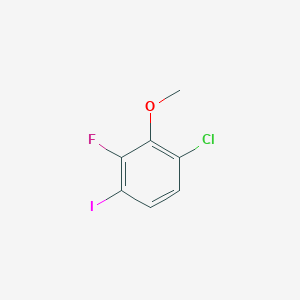
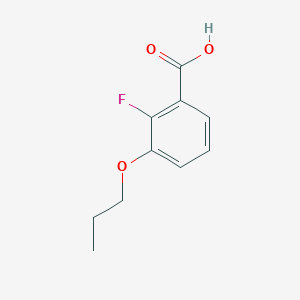
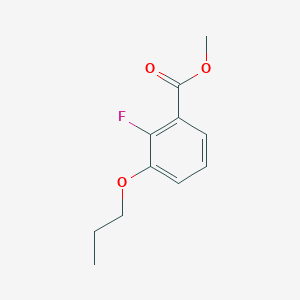
![2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293116.png)
